molecular formula C18H21N B14117564 4-(tert-Butyl)-2-(1-phenylvinyl)aniline

4-(tert-Butyl)-2-(1-phenylvinyl)aniline

Cat. No.: B14117564
M. Wt: 251.4 g/mol
InChI Key: WYTVBHZBBBAWSK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(1-phenylvinyl)aniline is an organic compound that features a tert-butyl group, a phenylvinyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(1-phenylvinyl)aniline typically involves the reaction of 4-tert-butylaniline with styrene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the addition of the phenylvinyl group to the aniline ring. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(1-phenylvinyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-(tert-Butyl)-2-(1-phenylvinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Lacks the phenylvinyl group but shares the tert-butyl and aniline moieties.

    2-(1-Phenylvinyl)aniline: Lacks the tert-butyl group but contains the phenylvinyl and aniline moieties.

    4-tert-Butylstyrene: Contains the tert-butyl and phenylvinyl groups but lacks the aniline moiety.

Uniqueness

4-(tert-Butyl)-2-(1-phenylvinyl)aniline is unique due to the combination of the tert-butyl, phenylvinyl, and aniline groups in a single molecule. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

4-tert-butyl-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C18H21N/c1-13(14-8-6-5-7-9-14)16-12-15(18(2,3)4)10-11-17(16)19/h5-12H,1,19H2,2-4H3

InChI Key

WYTVBHZBBBAWSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2

Origin of Product

United States

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